molecular formula C17H15BrN4O3S B11967218 (4Z)-2-bromo-6-methoxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one

(4Z)-2-bromo-6-methoxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B11967218
M. Wt: 435.3 g/mol
InChI Key: VANNOQIAVNYVHP-DJKKODMXSA-N
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Description

2-bromo-4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound that features a triazole ring, a bromine atom, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with isothiocyanates. For instance, 3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazole can be prepared by reacting phenoxymethyl isothiocyanate with hydrazine derivatives under controlled conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the triazole derivative with the brominated methoxyphenol under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s triazole ring and phenolic groups make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and phenolic groups are key to these interactions, often forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol: Similar structure but with different substituents, leading to different reactivity and applications.

    6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: These compounds also feature a triazole ring but differ in their functional groups and overall structure.

Uniqueness

2-bromo-4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is unique due to the combination of its bromine atom, methoxyphenol group, and triazole ring. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds.

Properties

Molecular Formula

C17H15BrN4O3S

Molecular Weight

435.3 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4O3S/c1-24-14-8-11(7-13(18)16(14)23)9-19-22-15(20-21-17(22)26)10-25-12-5-3-2-4-6-12/h2-9,23H,10H2,1H3,(H,21,26)/b19-9+

InChI Key

VANNOQIAVNYVHP-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)Br)O

Origin of Product

United States

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